Austalide L
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Austalide L involves complex organic reactions. One common method includes the use of ethyl acetate extracts from Aspergillus species isolated from marine environments . The structures of the synthesized compounds are typically confirmed using one-dimensional and two-dimensional nuclear magnetic resonance (NMR) experiments, supported by ultraviolet (UV) analysis and electrospray ionization mass spectrometry (ESI-MS) .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of Aspergillus species in controlled environments to optimize the yield of the compound. The extraction process often uses solvents like ethyl acetate to isolate the compound from the fungal biomass .
Chemical Reactions Analysis
Types of Reactions: Austalide L undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
Scientific Research Applications
Austalide L has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is studied for its unique molecular structure and potential as a lead compound for drug development . In biology and medicine, this compound has shown promise as an antitumor, anti-inflammatory, antimicrobial, and antiviral agent . It also exhibits antifouling properties and has been studied for its potential to inhibit osteoclast differentiation . In industry, this compound is explored for its potential use in developing new pharmaceuticals and bioactive compounds .
Mechanism of Action
The mechanism of action of Austalide L involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the activity of certain enzymes and transcription factors, such as α-glucosidase and AP-1 . These interactions lead to the compound’s diverse biological effects, including its antitumor and anti-inflammatory properties .
Comparison with Similar Compounds
These compounds share similar molecular frameworks but differ in their specific functional groups and biological activities . For example, Austalide V has been identified as a potent inhibitor of osteoclast differentiation, while Austalide Z has shown moderate cytotoxic activity against cancer cell lines . The unique combination of functional groups in Austalide L contributes to its distinct biological activities and makes it a valuable compound for further research .
Properties
CAS No. |
87833-52-1 |
---|---|
Molecular Formula |
C25H32O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(1S,13R,14R,19S)-19-hydroxy-10-methoxy-1,4,14,18,18-pentamethyl-2,7-dioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,9-triene-8,17-dione |
InChI |
InChI=1S/C25H32O6/c1-13-15-12-30-21(27)18(15)20(29-6)14-11-16-23(4)8-7-17(26)22(2,3)25(23,28)10-9-24(16,5)31-19(13)14/h16,28H,7-12H2,1-6H3/t16-,23-,24+,25-/m1/s1 |
InChI Key |
XTSSAALSNSPVIH-OCFMFRIESA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(CC[C@@]5([C@@]([C@H]4C3)(CCC(=O)C5(C)C)C)O)C)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CCC5(C(C(=O)CCC5(C4C3)C)(C)C)O)C)OC |
Origin of Product |
United States |
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